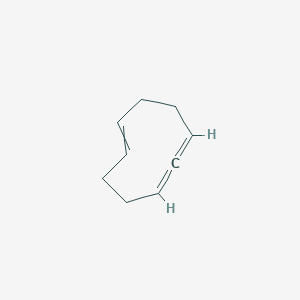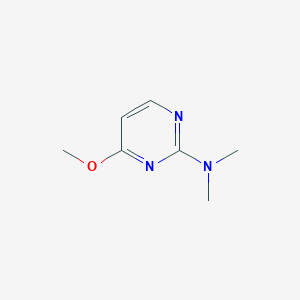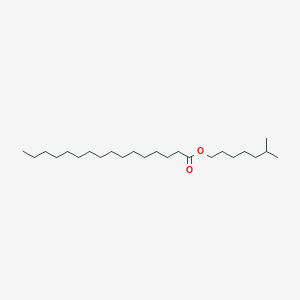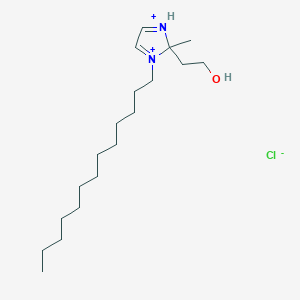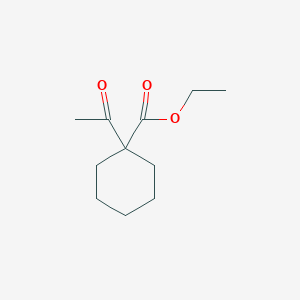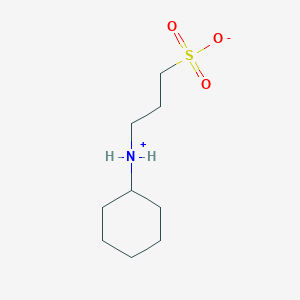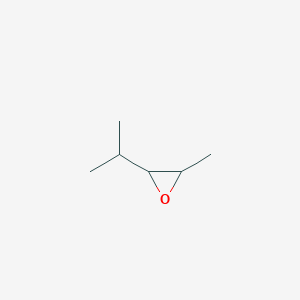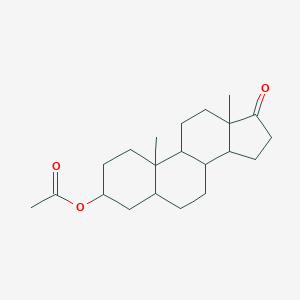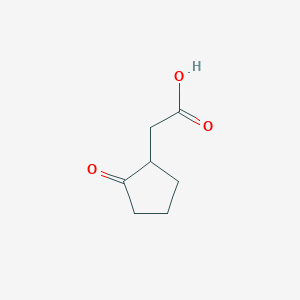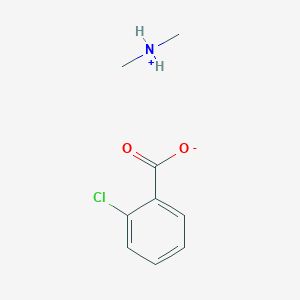
Zobar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zobar involves the esterification of benzoic acid with 2-ethylhexanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and heating systems. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Zobar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Zobar has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Zobar involves its ability to interact with synthetic resinous materials, imparting a softening and flexibilizing effect. This is achieved through the plasticizer’s ability to reduce intermolecular forces between polymer chains, increasing their mobility and flexibility . In antimicrobial applications, this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Diisononyl phthalate: Another plasticizer used in similar applications but contains phthalates.
Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer carbon chain.
Dioctyl terephthalate: A non-phthalate plasticizer with similar properties to Zobar.
Uniqueness: this compound is unique due to its high solvating power and non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers. Its compatibility with a wide range of synthetic resinous materials and its ability to impart flexibility and softness to these materials make it a preferred choice in various industrial applications .
Properties
CAS No. |
1338-32-5 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chlorobenzoate;dimethylazanium |
InChI |
InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |
InChI Key |
JLEQUYOQVZXFFW-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Canonical SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Key on ui other cas no. |
1338-32-5 |
Synonyms |
BENZAC354 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


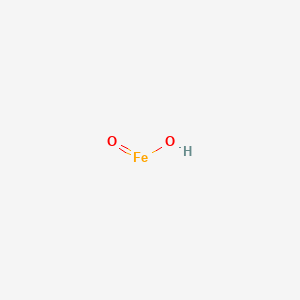
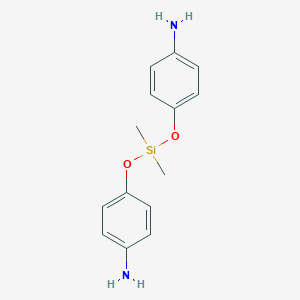
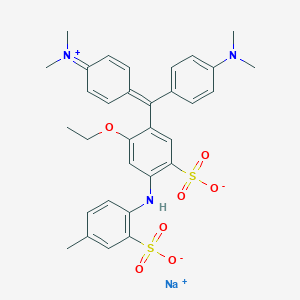
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
